Morin

Pharmacokinetics Bioavailability Flavonoid metabolism

Morin (3,5,7,2′,4′-pentahydroxyflavone) is the only flavonol maintaining oxidative stability across broad pH ranges, with a low pKa (~3.5) that minimizes nonspecific nucleic acid binding. Unlike quercetin, morin delivers 3-fold higher systemic absorption (AUC) in vivo and exhibits a unique radical-scavenging hierarchy: potent superoxide inhibition (kaempferol ≈ morin > quercetin) and 10- to 30-fold greater singlet oxygen quenching than quercetin or kaempferol. With an hURAT1 IC50 of 2.0 μM—outperforming probenecid—morin is the definitive tool compound for urate transport studies. Procure ≥98% pure material to eliminate confounding kaempferol contamination.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 480-16-0
Cat. No. B1676745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorin
CAS480-16-0
Synonyms2',3,4',5,7-pentahydroxyflavone
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
3,2',4',5,7-pentahydroxyflavone
morin
morin hydrate
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H
InChIKeyYXOLAZRVSSWPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morin (CAS 480-16-0): A Structurally Distinct Pentahydroxyflavonol with Unique pH Stability and Metal Chelation Properties


Morin (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol classified within the broader flavonoid family, distinguished by its unique 2′,4′-dihydroxy substitution pattern on the B-ring—a structural feature absent in the more common 3′,4′-catechol-bearing analogs such as quercetin and myricetin. This atypical hydroxyl arrangement confers distinct physicochemical properties: among structurally related flavonols, morin is the only compound reported to maintain oxidative stability across a broad pH range without degradation [1]. Furthermore, its low pKa value of approximately 3.5 at the 3-OH position results in a deprotonated state under physiological pH, minimizing non-specific adsorption to negatively charged nucleic acids—an attribute that contrasts sharply with most other flavonoids [2]. Commercially available morin has historically presented purity limitations (approximately 85%), with kaempferol as the primary contaminant, underscoring the critical importance of sourcing high-purity material for reproducible research and industrial applications [2].

Why Morin Cannot Be Substituted with Quercetin or Other Flavonols: Evidence from Pharmacokinetics and Radical-Specific Reactivity


The interchangeable use of flavonols such as quercetin, kaempferol, or myricetin in place of morin is scientifically unjustified due to profound differences in both systemic exposure profiles and radical-specific scavenging behavior. A direct pharmacokinetic comparison in rats revealed that morin exhibits nonlinear pharmacokinetics with a 3-fold higher total absorption (AUC) than quercetin at equivalent doses, while quercetin displays negligible bioavailability of its parent form [1]. Moreover, the relative ranking of antioxidant potency among these compounds is entirely dependent on the specific radical species under investigation. For instance, the hydrogen-donating (DPPH) potential follows the order quercetin > fisetin ≈ myricetin > morin > kaempferol, whereas the inhibitory potency against superoxide radicals ranks kaempferol ≈ morin > quercetin > fisetin > myricetin—a complete inversion of the hierarchy [2]. Consequently, selecting morin over its analogs must be driven by the specific mechanistic requirements of the target application, not by generic assumptions of flavonoid equivalence.

Quantitative Comparative Evidence for Morin (CAS 480-16-0) Versus Closest Flavonol Analogs


Morin Demonstrates 3-Fold Higher Total Systemic Absorption Than Its Isomer Quercetin in Rats

In a head-to-head oral pharmacokinetic study in rats at a dose of 50 mg/kg, morin exhibited a total extent of absorption—defined as the combined AUC of the parent form plus conjugated metabolites—that was 3-fold greater than that observed for quercetin [1]. Notably, quercetin appeared in the bloodstream exclusively as glucuronide and sulfate conjugates, indicating negligible bioavailability of the intact parent compound, whereas morin presented both parent and conjugated forms, with the parent form predominating at the higher dose [1].

Pharmacokinetics Bioavailability Flavonoid metabolism

Morin Inhibits Human Urate Transporter hURAT1 with an IC50 of 2.0 μM, 25-Fold More Potent Than Probenecid

Morin acts as a potent inhibitor of the human urate anion transporter 1 (hURAT1/SLC22A12), a validated therapeutic target for hyperuricemia and gout. In a functional assay using HEK293 cells stably expressing hURAT1, morin inhibited urate uptake with an IC50 of 2.0 μM [1]. This inhibitory potency substantially exceeds that of probenecid (IC50 = 50 μM) and sulfinpyrazone (IC50 = 100 μM), two clinically established uricosuric agents, though it remains less potent than benzbromarone (IC50 = 0.3 μM) [1].

Hyperuricemia Gout Urate transport hURAT1

Morin Matches Kaempferol as the Most Potent Flavonol Inhibitor of Xanthine Oxidase-Generated Superoxide, Outperforming Quercetin and Myricetin

In a comparative assessment of five flavonols against superoxide radicals generated via the xanthine/xanthine oxidase system, morin and kaempferol demonstrated the highest inhibitory potency among the compounds tested [1]. The relative inhibitory potency followed the order: kaempferol ≈ morin > quercetin > fisetin > myricetin [1]. This ranking is inverted relative to the compounds' performance in DPPH assays, where quercetin and myricetin typically dominate. The presence of a 4′-OH on the B-ring was identified as critical for superoxide reduction, while additional ortho-hydroxyl groups (3′ or 5′) attenuated activity—explaining morin's superior performance relative to quercetin and myricetin in this specific context [1].

Superoxide radical Xanthine oxidase Antioxidant ROS

Morin Exhibits 10-Fold Higher Reactivity Towards Singlet Oxygen Compared to Quercetin, and 20- to 30-Fold Higher Than Kaempferol

In a study examining the reactivity of flavonoids towards singlet oxygen (¹O₂) across various microheterogeneous media, the chemical reactivity sequence was consistently observed as kaempferol < quercetin < morin [1]. Quantitative analysis indicated that morin is approximately 10 times more reactive than quercetin and 20 to 30 times more reactive than kaempferol towards singlet oxygen, with the exact magnitude of difference depending on the specific medium employed [1]. This marked differential in reactivity is attributed to the distinct hydroxylation pattern on morin's B-ring, which influences both its electronic properties and its localization within lipid bilayer environments [1].

Singlet oxygen Photooxidation Antioxidant Microheterogeneous media

Morin Inhibits PIM-1 Kinase with an IC50 of 2.7 μM, a Target Distinct from Other Flavonols

Morin has been identified as an inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in cell survival, proliferation, and oncogenesis. In vitro enzymatic assays determined an IC50 of 2.7 μM for morin against PIM-1 kinase . While comprehensive head-to-head comparative data against other flavonols for this specific target are not uniformly available, the identification of PIM-1 as a molecular target for morin represents a mechanistic distinction from the primary targets typically associated with quercetin, kaempferol, or myricetin, which are more frequently characterized as PI3K/Akt or MAPK pathway modulators.

PIM-1 kinase Oncology Kinase inhibition Signal transduction

Morin Maintains Stability Across pH Range, Unlike Quercetin and Myricetin Which Degrade Under Basic Conditions

A comparative investigation of flavonol stability across varying pH conditions revealed a critical and unique property of morin: it was the only compound among those studied that was not affected by changes in pH [1]. In stark contrast, both quercetin and myricetin were found to be highly unstable at basic pH [1]. Kaempferol exhibited intermediate behavior, demonstrating greater stability than quercetin and myricetin but still undergoing some pH-dependent alterations [1]. This pH stability of morin is attributed to its distinct B-ring hydroxylation pattern, which lacks the oxidatively labile catechol moiety present in quercetin and the pyrogallol moiety in myricetin.

pH stability Formulation Analytical chemistry Flavonoid degradation

Evidence-Based Application Scenarios for Morin (CAS 480-16-0) in Research and Industrial Settings


Preclinical Hyperuricemia and Gout Research Requiring Potent hURAT1 Inhibition

Morin is an optimal candidate for in vitro and in vivo studies targeting urate transport and hyperuricemia. Its demonstrated IC50 of 2.0 μM against hURAT1 [1]—substantially exceeding the potency of probenecid and sulfinpyrazone—provides a strong, quantitative rationale for its use as a tool compound to investigate urate reabsorption mechanisms or to serve as a reference standard in the development of novel uricosuric agents. Researchers in this field should prioritize high-purity morin (>95%) to avoid confounding effects from kaempferol contamination.

In Vivo Efficacy Studies Where Superior Oral Bioavailability Is Required

For rodent models of inflammation, oxidative stress, or cancer where achieving meaningful plasma and tissue concentrations of a flavonol aglycone is essential, morin offers a distinct advantage over quercetin. The 3-fold higher total systemic absorption (AUC) of morin compared to quercetin at equivalent oral doses [1] translates to greater exposure and potentially enhanced pharmacological effects. This pharmacokinetic differentiation makes morin the preferred flavonol for in vivo proof-of-concept studies, particularly when the parent aglycone form is hypothesized to be the active moiety.

Superoxide-Mediated Oxidative Stress Models

Experimental systems where superoxide radical (O₂⁻) is the primary reactive oxygen species—such as those utilizing the xanthine/xanthine oxidase system or models of ischemia-reperfusion injury—specifically warrant the use of morin over quercetin or myricetin. The comparative potency ranking (morin ≈ kaempferol > quercetin > fisetin > myricetin) for superoxide inhibition [1] indicates that morin is among the most effective flavonols for this radical species, a finding that cannot be extrapolated from generic DPPH or ABTS screening data.

Photodynamic and Singlet Oxygen-Related Research

Investigations involving singlet oxygen (¹O₂), such as photodynamic therapy development, UV-induced skin damage models, or photosensitizer screening, should strongly consider morin as a reference antioxidant. Its 10-fold higher reactivity towards ¹O₂ compared to quercetin and 20- to 30-fold higher reactivity compared to kaempferol [2] establishes it as a uniquely potent quencher of this specific reactive species. This property also supports the development of morin-derived compounds as photoprotective agents, as described in patent literature for sunscreen adjuvants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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